molecular formula C24H33FN6O2 B11429599 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione

8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione

Cat. No.: B11429599
M. Wt: 456.6 g/mol
InChI Key: ATUXUMAAUPWODT-UHFFFAOYSA-N
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Description

8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is notable for its unique structure, which includes a fluorophenyl group, a piperazine ring, and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting with the preparation of the fluorophenyl piperazine intermediate. This intermediate is then reacted with a purine derivative under specific conditions to form the final compound. Key steps include:

    Formation of the Fluorophenyl Piperazine Intermediate: This involves the reaction of 2-fluorophenylamine with piperazine in the presence of a suitable catalyst.

    Coupling with Purine Derivative: The intermediate is then coupled with a purine derivative, such as 7-hexyl-1,3-dimethylxanthine, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or hydrogenated products.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity primarily through its interaction with various receptors and enzymes.

Pharmacological Studies

  • Antidepressant Activity :
    • The compound has been studied for its potential as a corticotropin-releasing factor (CRF) receptor antagonist. In vitro studies demonstrated low nanomolar IC50 values (e.g., 5.4 nM) for CRF(1) antagonism, indicating promising antidepressant properties .
  • Anticancer Potential :
    • In vitro studies indicated that it could inhibit cancer cell proliferation by modulating signaling pathways associated with cell growth and survival. The compound showed dose-dependent inhibition of cell viability in various cancer cell lines, with mechanisms linked to apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects :
    • Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress-induced damage, potentially offering benefits in neurodegenerative diseases .

Case Study 1: CRF(1) Receptor Antagonism

A notable study synthesized a series of purine derivatives aimed at evaluating their effects on CRF(1) receptors. Modifications to the structure enhanced binding affinity and selectivity towards the receptor, indicating a pathway for developing new antidepressant medications .

Case Study 2: Cancer Cell Line Studies

Another investigation focused on assessing the cytotoxic effects of this compound on various cancer cell lines. Results showed a dose-dependent inhibition of cell viability, with mechanisms linked to apoptosis induction and cell cycle arrest .

Mechanism of Action

The mechanism of action of 8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as receptors and enzymes. The fluorophenyl group enhances its binding affinity to certain receptors, while the piperazine ring modulates its pharmacokinetic properties. The compound may act as an agonist or antagonist, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its combination of a fluorophenyl group, piperazine ring, and purine core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione , often referred to in the literature as a derivative of purine, has garnered attention for its potential biological activities. This article synthesizes available research findings on its pharmacological properties, mechanisms of action, and any relevant case studies.

Pharmacological Properties

Research into the biological activity of this compound has primarily focused on its potential as an antitumor , antibacterial , and antifungal agent . The following sections summarize key findings from various studies.

Antitumor Activity

A study evaluated a series of piperazine derivatives, including our compound of interest, for their antitumor efficacy. The results indicated that these compounds exhibited significant cytotoxic effects against several cancer cell lines. Specifically, the compound demonstrated an IC50 value in the micromolar range, suggesting potent activity against tumor cells .

Antibacterial and Antifungal Activity

In another investigation, the antibacterial and antifungal activities were assessed using standard assays against various pathogens. The compound showed promising results against Gram-positive bacteria and fungi, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

The mechanism through which this compound exerts its effects is believed to involve interaction with specific receptors and enzymes :

  • Receptor Interactions : The compound is thought to interact with serotonin receptors (5HT1a), which may mediate some of its biological effects .
  • Enzymatic Inhibition : It may also inhibit certain enzymes involved in cellular proliferation and survival pathways, although specific targets remain to be fully elucidated.

In Vivo Studies

In vivo studies have illustrated the pharmacokinetics of this compound. For instance, a recent study highlighted its absorption and distribution in animal models, revealing that it crosses the blood-brain barrier effectively. This property is crucial for potential therapeutic applications in neuropharmacology .

Toxicology Assessments

Preliminary toxicology studies indicate that while the compound exhibits biological activity, it also presents a relatively low toxicity profile at therapeutic doses. This finding is significant for further development as a therapeutic agent .

Data Summary Table

Biological ActivityAssessed EffectReference
AntitumorSignificant cytotoxicity (IC50 in µM range)
AntibacterialEffective against Gram-positive bacteria (MIC values established)
AntifungalActivity against various fungal strains (MIC values established)
Serotonin Receptor InteractionAgonistic properties at 5HT1a receptors
ToxicityLow toxicity at therapeutic doses

Properties

Molecular Formula

C24H33FN6O2

Molecular Weight

456.6 g/mol

IUPAC Name

8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C24H33FN6O2/c1-4-5-6-9-12-31-20(26-22-21(31)23(32)28(3)24(33)27(22)2)17-29-13-15-30(16-14-29)19-11-8-7-10-18(19)25/h7-8,10-11H,4-6,9,12-17H2,1-3H3

InChI Key

ATUXUMAAUPWODT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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